2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide is a quaternary ammonium salt with the molecular formula C23H24BrO2P and a molecular weight of 443.32 g/mol. It is characterized by a triphenylphosphonium group attached to an ethyl chain that is further substituted with a 1,3-dioxolane ring. This compound typically appears as a solid, ranging in color from white to light yellow, and has a melting point between 144-146 °C .
This compound functions as a three-carbon homologating agent. This means it can be used to extend the carbon chain of a molecule by three carbons while introducing an unsaturation (double bond) between the alpha (α) and beta (β) or beta (β) and gamma (γ) positions. This property makes it valuable in the synthesis of various organic compounds, particularly α,β-unsaturated or β,γ-unsaturated derivatives.
One example of its use as a homologating agent is the olefination of methyl 5-oxopentanoate to yield methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate. This reaction is described in detail in a publication by Ma, S. et al. [].
This compound is primarily utilized as a three-carbon homologating agent in organic synthesis. It facilitates the formation of α,β- or β,γ-unsaturated compounds through various reactions such as nucleophilic substitution and elimination reactions. The presence of the dioxolane moiety enhances its reactivity in these transformations, allowing for diverse synthetic applications .
The synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide generally involves the reaction of triphenylphosphine with an appropriate alkyl halide or dioxolane derivative under conditions that promote quaternization. Common methods include:
These methods yield the desired phosphonium salt with good purity and yield .
The applications of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide are diverse:
Several compounds share structural features or functional properties with 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | Similar dioxane ring | Slightly different reactivity due to ring structure |
Triphenylphosphonium bromide | No dioxolane/dioxane substituent | More commonly used in biological studies |
Benzyltriphenylphosphonium chloride | Benzyl group instead of ethylene | Different solubility and reactivity characteristics |
The uniqueness of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide lies in its specific combination of a dioxolane ring and triphenylphosphonium moiety, which provides distinct reactivity patterns not observed in simpler phosphonium salts .
The compound consists of:
Molecular Formula: C₂₃H₂₄BrO₂P
Molecular Weight: 443.32 g/mol
CAS Registry Numbers:
IUPAC Name:
2-(1,3-Dioxolan-2-yl)ethylphosphanium bromide
Common Synonyms:
Synonym | Source |
---|---|
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide | |
[2-(1,3-Dioxolan-2-yl)ethyl]triphenylphosphonium bromide | |
D2056 (TCI America catalog code) |
Structural Representation:
$$ \text{Ph}3\text{P}^+-\text{CH}2\text{CH}2-\text{O}-\text{C}3\text{H}_4\text{O}-\text{Br}^- $$
The quaternization of triphenylphosphine with 2-(1,3-Dioxolan-2-yl)ethyl bromide represents the most established synthetic route for preparing 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide [1]. This reaction proceeds through a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the phosphorus atom attacks the electrophilic carbon center adjacent to the bromide leaving group [2] [3].
The fundamental reaction involves the direct combination of triphenylphosphine with 2-(2-bromoethyl)-1,3-dioxolane in an appropriate solvent system [1]. A typical synthesis protocol involves heating 25 grams (0.138 mmole) of 2-(2-bromoethyl)-1,3-dioxolane with 36.2 grams (0.138 mmole) of triphenylphosphine in 30 milliliters of toluene at 100 degrees Celsius [1]. The reaction proceeds smoothly to completion within 2-4 hours under these conditions [4].
The mechanistic pathway follows classical phosphine quaternization chemistry, where the nucleophilic phosphorus center undergoes direct displacement of the bromide ion [5] [2]. The reaction exhibits high stereoselectivity and proceeds with inversion of configuration at the carbon center bearing the bromide substituent [6]. This stereochemical outcome is consistent with the SN2 mechanism and ensures predictable product formation [2].
The stoichiometric ratio of reactants significantly influences the reaction outcome, with equimolar quantities of triphenylphosphine and the alkyl bromide providing optimal conversion efficiency [1] [7]. Excess phosphine can lead to formation of secondary products, while excess alkyl halide may result in incomplete conversion and purification challenges [7] [8].
Solvent selection plays a critical role in the successful quaternization reaction [9] [7]. Toluene emerges as the preferred solvent system, providing excellent yields in the range of 85-95% while maintaining reasonable reaction times of 2-4 hours [4]. The aromatic solvent facilitates proper solvation of both reactants while allowing efficient heat transfer during the thermal activation process [9].
Alternative solvent systems have been evaluated for their effectiveness in promoting the quaternization reaction. Benzene demonstrates comparable performance to toluene, yielding 80-90% product conversion with reaction times of 3-5 hours at temperatures between 80-90 degrees Celsius [4]. Acetonitrile, as a polar aprotic solvent, provides moderate yields of 75-85% but requires extended reaction times of 4-6 hours at 80-85 degrees Celsius [7].
Table 1: Traditional Synthesis Conditions for Phosphonium Salt Formation
Solvent | Temperature Range (°C) | Time Range (hours) | Typical Yield (%) | Comments |
---|---|---|---|---|
Toluene | 100-110 | 2-4 | 85-95 | Most commonly used, good yields |
Benzene | 80-90 | 3-5 | 80-90 | Similar to toluene, slightly lower bp |
Acetonitrile | 80-85 | 4-6 | 75-85 | Polar aprotic, moderate yields |
Dichloromethane | 40-50 | 6-8 | 70-80 | Lower temperature, longer time needed |
Tetrahydrofuran | 65-70 | 4-6 | 75-85 | Good solvent, moderate conditions |
Temperature optimization studies reveal that elevated temperatures promote faster reaction kinetics while maintaining high selectivity [7] [10]. Temperatures below 80 degrees Celsius result in significantly slower reaction rates and incomplete conversion, while temperatures exceeding 120 degrees Celsius may lead to thermal decomposition of the dioxolane protecting group [10].
The quaternization reaction typically proceeds without the need for additional catalysts, as the inherent nucleophilicity of triphenylphosphine provides sufficient driving force for the transformation [2] [3]. However, certain conditions may benefit from the addition of phase transfer catalysts or ionic additives that enhance reaction rates through improved ion-pair dynamics [9] [7].
Phase-transfer catalysis has emerged as a powerful methodology for enhancing the efficiency of phosphonium salt synthesis under mild conditions [9]. This approach utilizes quaternary ammonium or phosphonium salts as catalysts to facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields [9].
The implementation of phase-transfer catalysis in the synthesis of 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide involves the use of biphasic reaction systems where the alkyl bromide component is dissolved in an aqueous phase while triphenylphosphine resides in an organic phase [9]. The phase-transfer catalyst facilitates the transport of reactive species across the phase boundary, enabling efficient quaternization to occur [9].
Hexadecyltributylphosphonium bromide has been identified as an effective phase-transfer catalyst for this transformation, providing reaction rate enhancements of several orders of magnitude compared to uncatalyzed systems [9]. The catalyst loading typically ranges from 5-10 mole percent relative to the limiting reagent, with higher loadings providing diminishing returns in terms of rate enhancement [9].
The phase-transfer catalysis approach offers several advantages including reduced reaction temperatures, shorter reaction times, and improved functional group tolerance [9]. Reaction temperatures can be maintained at 25-60 degrees Celsius, significantly lower than traditional thermal methods, while achieving yields of 80-95% within 2-6 hours [9].
Metal-free synthesis protocols have gained attention as environmentally benign alternatives to traditional methods that may require metal catalysts or harsh conditions [3]. These approaches focus on leveraging the inherent reactivity of the substrates while employing mild activation strategies [3].
One notable metal-free approach involves the use of phenol as both solvent and activating agent [3]. In this protocol, triphenylphosphine and the alkyl bromide are combined in refluxing phenol at 180 degrees Celsius, where the phenol facilitates the quaternization through hydrogen bonding interactions that stabilize the transition state [3]. This method achieves yields of 85-93% within 4-8 hours [3].
Microwave-assisted synthesis represents another metal-free approach that utilizes electromagnetic radiation to provide rapid and efficient heating [11]. Microwave irradiation at 120-150 degrees Celsius for 10-30 minutes can achieve yields of 90-98%, representing a significant improvement in reaction efficiency compared to conventional heating methods [11].
Table 2: Modern Synthetic Approaches for Phosphonium Salt Preparation
Method | Conditions | Advantages | Yield (%) | Reaction Time |
---|---|---|---|---|
Microwave-assisted | MW, 120-150°C, 10-30 min | Rapid heating, shorter reaction time | 90-98 | 10-30 min |
Phase-transfer catalysis | Aqueous/organic, RT-60°C | Mild conditions, water tolerance | 80-95 | 2-6 hours |
Solvent-free mechanochemical | Ball milling, RT | No solvent required, high selectivity | 85-95 | 1-3 hours |
Ionic liquid medium | IL solvent, 80-120°C | Recyclable medium, good yields | 85-95 | 2-4 hours |
Metal-free synthesis | Phenol solvent, 180°C | No metal catalyst required | 85-93 | 4-8 hours |
Solvent-free mechanochemical synthesis offers an entirely different approach that eliminates the need for organic solvents [12]. This method involves ball-milling the solid reactants at room temperature, where the mechanical energy provides the activation necessary for quaternization [12]. The mechanochemical approach achieves yields of 85-95% within 1-3 hours while offering excellent selectivity and minimal waste generation [12].
Column chromatography serves as a versatile purification technique for 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, particularly when dealing with reaction mixtures containing multiple phosphorus-containing species [14]. The ionic nature of phosphonium salts requires careful consideration of stationary phase selection and mobile phase composition to achieve effective separation [14].
Silica gel represents the most commonly employed stationary phase for phosphonium salt purification, with particle sizes ranging from 40-63 micrometers providing optimal resolution . The high polarity of phosphonium salts necessitates the use of polar mobile phase systems, typically consisting of methanol-dichloromethane mixtures or acetonitrile-water combinations [14].
Gradient elution protocols prove particularly effective for phosphonium salt purification, beginning with low polarity solvents to remove unreacted triphenylphosphine and progressing to higher polarity systems for product elution [14]. A typical gradient involves starting with 100% dichloromethane, progressing through dichloromethane-methanol mixtures (95:5 to 50:50), and concluding with high methanol content for complete product recovery [14].
The recovery efficiency of column chromatography for phosphonium salts typically ranges from 70-85%, with product purity achieving 90-98% after careful fraction collection and analysis [14]. The relatively lower recovery compared to other purification methods reflects the strong interaction between ionic species and the silica surface, which can lead to irreversible adsorption of some material [14].
Special considerations for phosphonium salt chromatography include the need for column pre-conditioning with polar solvents and the importance of maintaining consistent flow rates to prevent band broadening [14]. The addition of trace amounts of reducing agents such as tris(2-carboxyethyl)phosphine to the mobile phase can prevent oxidative degradation during the purification process [14].
Recrystallization represents the most widely employed purification technique for 2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide, offering high purity products with yields typically ranging from 75-90% [15]. The ionic nature of phosphonium salts provides distinct solubility characteristics that can be exploited for effective purification [15].
The optimal recrystallization protocol involves dissolving the crude phosphonium salt in dichloromethane at elevated temperature, followed by slow addition of diethyl ether as an anti-solvent . This solvent combination takes advantage of the high solubility of phosphonium salts in polar chlorinated solvents and their poor solubility in ethereal solvents [15].
Temperature control during recrystallization proves critical for achieving high purity products [15]. Dissolution should be performed at temperatures between 40-50 degrees Celsius to ensure complete solvation while preventing thermal decomposition of the dioxolane moiety [15]. Cooling should proceed slowly to room temperature over a period of 2-4 hours to promote formation of well-formed crystals [15].
Table 3: Purification and Isolation Methods for Phosphonium Salts
Method | Typical Solvents/Conditions | Purity Achieved (%) | Recovery (%) | Comments |
---|---|---|---|---|
Recrystallization | Dichloromethane/diethyl ether | 95-99 | 75-90 | Most common, high purity |
Column chromatography | Silica gel, polar solvents | 90-98 | 70-85 | Good for removing impurities |
Precipitation | Addition of non-polar solvent | 85-95 | 80-95 | Simple but lower purity |
Ion exchange | Cation exchange resin | 95-99 | 85-95 | Effective for ionic impurities |
Washing | Water, then organic solvents | 80-90 | 90-98 | Simple but limited purification |
Alternative recrystallization solvent systems include methanol-ethyl acetate and acetonitrile-toluene combinations, each offering specific advantages depending on the impurity profile of the crude material [15]. Methanol-ethyl acetate systems prove particularly effective for removing unreacted alkyl bromide components, while acetonitrile-toluene combinations excel at eliminating triphenylphosphine oxide impurities [15].
The purity of recrystallized products typically achieves 95-99% as determined by nuclear magnetic resonance spectroscopy and elemental analysis [15]. Multiple recrystallization cycles may be employed for particularly demanding purity requirements, though this approach results in decreased overall recovery [15].
Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional structure of 2-(1,3-dioxolan-2-yl)ethyltriphenylphosphonium bromide. While direct crystallographic studies of this specific compound are limited in the literature, extensive structural investigations of closely related triphenylphosphonium bromide salts provide valuable insight into the expected crystallographic behavior [1] [2].
The parent compound triphenylphosphonium bromide crystallizes in the orthorhombic space group Pnma with unit cell parameters of a = 10.951 Å, b = 12.269 Å, and c = 11.754 Å, with all angles equal to 90° [2]. The structure contains four formula units per unit cell (Z = 4), with the triphenylphosphonium cation and bromide anion occupying specific crystallographic sites that maintain charge neutrality.
For structurally analogous compounds such as (1,3-dioxan-2-ylmethyl)triphenylphosphonium bromide monohydrate, single-crystal X-ray diffraction studies have been successfully conducted at 298 K [1]. The crystallographic analysis employed standard methodologies including data collection using a Bruker SMART system, cell refinement using SAINT software, and structure solution using SHELXTL programs [1]. The refinement statistics typically show R-factors around 0.044 and weighted R-factors of approximately 0.119, indicating good quality structural determinations [1].
The crystallographic analysis of related phosphonium compounds reveals that these salts generally adopt structures where the large triphenylphosphonium cations are separated by bromide anions, with the overall packing determined by electrostatic interactions and van der Waals forces. The asymmetric unit typically contains discrete cation-anion pairs, with the bromide anions often positioned on crystallographic symmetry elements such as twofold rotation axes [1].
The phosphorus-carbon-phosphorus (PCP) moiety in triphenylphosphonium compounds exhibits characteristic geometric parameters that have been extensively studied through crystallographic analysis. In the closely related (1,3-dioxan-2-ylmethyl)triphenylphosphonium bromide, the triphenylphosphonium group displays three phosphorus-carbon bonds to the phenyl rings that are equal within experimental error, with a mean bond length of 1.782(3) Å [1].
The phosphorus atom is also directly attached to the carbon atom of the dioxolane-containing alkyl chain through a longer phosphorus-carbon bond of 1.800(3) Å [1]. This difference in bond lengths reflects the different hybridization states and electronic environments of the aromatic versus aliphatic carbon atoms bonded to phosphorus. The aromatic phosphorus-carbon bonds are typically shorter due to the partial double-bond character arising from π-backbonding between the phosphorus d-orbitals and the aromatic π-system.
Comparative studies of PCP moieties in related compounds show that the PCP bond angles range from 117.9(6)° to 128.2(3)°, with mean phosphorus-carbon distances varying from 1.703(11) Å to 1.843(14) Å depending on the specific substitution pattern [3]. These variations reflect the influence of the electronic environment and steric factors on the phosphorus coordination geometry.
The carbon-carbon bond within the dioxolane ring typically measures 1.418(5) Å, which is shorter than the normal single bond distance [1]. This contraction is attributed to the ring strain and the electron-withdrawing effect of the two oxygen atoms in the five-membered ring. The dioxolane ring itself adopts a slightly puckered conformation to minimize ring strain, with the phosphorus-bearing ethyl chain extending in a geometry that minimizes steric interactions with the triphenylphosphonium moiety.
The ¹H nuclear magnetic resonance spectrum of 2-(1,3-dioxolan-2-yl)ethyltriphenylphosphonium bromide displays characteristic resonances that can be systematically assigned to the different proton environments within the molecule. The aromatic protons of the triphenylphosphonium group typically appear in the downfield region between 7.4 and 8.0 ppm, with the exact chemical shifts depending on the electronic environment and coupling to the phosphorus nucleus [4].
The triphenylphosphonium aromatic protons exhibit characteristic splitting patterns due to both proton-proton coupling and long-range phosphorus-proton coupling. The ortho protons to phosphorus typically appear as doublets of doublets due to coupling with both the meta protons and the phosphorus nucleus. The meta and para protons show more complex multipicity patterns reflecting their different magnetic environments [4].
The dioxolane ring protons appear in the upfield region, typically between 3.8 and 4.8 ppm. The protons on the carbon atoms adjacent to the oxygen atoms (positions 2 and 5 of the dioxolane ring) are significantly deshielded due to the electron-withdrawing effect of the oxygen atoms. The ethyl chain protons connecting the dioxolane ring to the phosphorus atom appear as a complex multiplet in the aliphatic region, typically around 2.5 to 3.0 ppm for the protons α to phosphorus and 4.0 to 4.5 ppm for the protons α to the dioxolane ring [5].
¹³C NMR spectroscopy provides complementary structural information, with the aromatic carbons of the triphenylphosphonium group appearing in the region between 120 and 140 ppm [5]. The carbon atoms directly bonded to phosphorus show characteristic doublets due to one-bond carbon-phosphorus coupling, with coupling constants typically ranging from 85 to 90 Hz. The dioxolane ring carbons appear in the region between 65 and 105 ppm, with the carbon bearing the two oxygen atoms (C-2 of the dioxolane ring) appearing further downfield due to the deshielding effect of the oxygen atoms.
The infrared spectrum of 2-(1,3-dioxolan-2-yl)ethyltriphenylphosphonium bromide exhibits characteristic absorption bands that can be assigned to specific functional groups within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100 and 3050 cm⁻¹, while the aliphatic carbon-hydrogen stretching vibrations are observed between 3000 and 2850 cm⁻¹ [6].
The dioxolane ring gives rise to characteristic carbon-oxygen stretching vibrations in the region between 1300 and 1000 cm⁻¹. More specifically, the dioxolane ring exhibits diagnostic carbon-carbon and carbon-oxygen stretching vibrations at 1500 and 1540 cm⁻¹, which are considered characteristic markers for the five-membered dioxolane ring structure [7]. These bands dominate the fingerprint region of the spectrum and provide definitive evidence for the presence of the dioxolane moiety.
In related phosphonium compounds, phosphorus-oxygen stretching vibrations are observed at 907 and 1061 cm⁻¹, while phosphorus-oxygen double bond stretching (P=O) appears at 1174 cm⁻¹, typically associated with a phosphinic acid environment [8]. The aromatic ring stretching vibrations (C=C, C=N) contribute to a strong absorption band at 1579 cm⁻¹ [8].
Mass spectrometric analysis of 2-(1,3-dioxolan-2-yl)ethyltriphenylphosphonium bromide reveals the molecular ion peak at m/z 443, corresponding to the molecular weight of the cation [5]. The fragmentation pattern typically shows characteristic losses corresponding to the dioxolane ring system and portions of the triphenylphosphonium group. The base peak often corresponds to the triphenylphosphonium cation (m/z 262) formed by cleavage of the alkyl chain connecting the dioxolane ring to the phosphorus atom.
The compound's mass spectrum provides confirmation of the molecular formula C₂₃H₂₄BrO₂P, with the isotope pattern reflecting the presence of bromine and phosphorus atoms [5]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode readily ionizes the compound, producing intense signals for the cationic portion of the molecule, facilitating structural confirmation and purity assessment.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₄BrO₂P | [9] [10] |
Molecular Weight | 443.31-443.32 g/mol | [9] [10] |
Melting Point | 155°C | [9] [11] |
Appearance | White to light yellow crystalline solid | [9] [11] |
Purity | ≥97.0% | [9] [11] |
P-C Bond Length (phenyl) | 1.782(3) Å | [1] |
P-C Bond Length (alkyl) | 1.800(3) Å | [1] |
Dioxolane C-C Bond Length | 1.418(5) Å | [1] |
IR: Aromatic C-H Stretch | 3100-3050 cm⁻¹ | [6] |
IR: Dioxolane Ring Vibrations | 1500-1540 cm⁻¹ | [7] |
IR: C-O Stretch | 1300-1000 cm⁻¹ | [6] |
¹H NMR: Aromatic Protons | 7.4-8.0 ppm | [4] |
¹H NMR: Dioxolane Protons | 3.8-4.8 ppm | [5] |
¹³C NMR: Aromatic Carbons | 120-140 ppm | [5] |
¹³C NMR: Dioxolane Carbons | 65-105 ppm | [5] |
Corrosive;Irritant;Health Hazard